molecular formula C7H8ClNO B1283943 (2-Amino-3-chlorophenyl)methanol CAS No. 61487-25-0

(2-Amino-3-chlorophenyl)methanol

Cat. No. B1283943
CAS RN: 61487-25-0
M. Wt: 157.6 g/mol
InChI Key: XIHOYQMBAUMKCY-UHFFFAOYSA-N
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Description

“(2-Amino-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H8ClNO .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass of the molecule is 157.0294416 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 157.6 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 296.3±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : (2-Amino-3-chlorophenyl)methanol and related compounds can be synthesized through various methods. For instance, multi-substituted arenes, like (6-Amino-2-chloro-3-fluorophenyl)methanol, can be prepared via palladium-catalyzed C-H halogenation reactions. This method offers advantages like milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional approaches (Sun, Sun, & Rao, 2014).

  • Characterization and Evaluation : The characterization of such compounds, including derivatives of 2-amino-4-(4-chlorophenyl) thiazole, is done using spectroscopic techniques like FTIR, NMR, and mass spectrometry. These compounds exhibit significant antimicrobial activity, demonstrating their potential in medical and biological applications (Kubba & Rahim, 2018).

Applications in Biological and Medical Research

  • Biomembrane Studies : Methanol, a common solvent in these syntheses, plays a critical role in studying lipid dynamics in biological and synthetic membranes. Research shows that methanol influences lipid scrambling, which is crucial for understanding cell survival and protein reconstitution in biological membranes (Nguyen et al., 2019).

  • Whole-Cell Biocatalysis : In the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, recombinant Escherichia coli has been used as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This approach enhances substrate tolerance and reduces product inhibition and toxicity, demonstrating an efficient, green, and economic synthesis method (Chen et al., 2021).

Spectroscopic Studies and Analytical Applications

  • Spectrophotometric Methods : Spectrophotometric detection of compounds like 2-chlorophenol involves derivatization followed by solid phase extraction using mixed hemimicelle adsorbents. Such methods highlight the analytical applications of these compounds in environmental and chemical research (Mukdasai et al., 2016).

  • Electronic Spectra Analysis : Studying the electronic spectra of ortho-substituted phenols, including 2-chlorophenol, helps understand the effects of substituents on solvatochromic behavior in various solvents. Such studies are crucial for understanding molecular interactions and properties in different environmental conditions (Tetteh et al., 2018).

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2-amino-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOYQMBAUMKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556741
Record name (2-Amino-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61487-25-0
Record name (2-Amino-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 2-amino-3-chlorobenzoate (1.7 g, 9.16 mmol) in THF (40 mL) was dropwise added to a suspension of the LAH (521 mg, 13.7 mmol) in THF (15 mL) at room temperature over 10 min under N2, and stirred for 2 hrs. The reaction was carefully quenched with saturated Na2SO4 (10 mL) at 0° C., extracted with Et2O (2×50 mL). The combined organic layers were washes with brine (30 mL), dried on MgSO4, and concentrated on rotary vacuum to afford the expected product as a yellow solid (1.08 g, 75%), which was pure enough to be used in the next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 1.65 (s, 1 H), 4.59-4.70 (m, 4 H), 6.60-6.65 (m, 1 H), 6.96 (dd, J=7.55, 1.26 Hz, 1 H), 7.19-7.25 (m, 1 H); Mass spec. 158.02 (MH+), Calc. for C7H8ClNO2 157.03.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
521 mg
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reactant
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Quantity
40 mL
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solvent
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Quantity
15 mL
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solvent
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Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 28.9 g (155 mmol) of methyl 3-chloroanthranilate in 100 ml of ether was added dropwise to a stirred suspenson of 7.67 g (202 mmol) of lithium aluminum hydride in 400 ml of ether. After stirring for five hours at room temperature, the grey mixture was treated sequentially with 7.7 ml of water, 7.7 ml of 15% sodium hydroxide and 23 ml of water. The reaction mixture was filtered, and the filtrate was evaporated at reduced pressure. The oily residue was dissolved in ether, and precipitation of the product was induced by addition of hexane. The product was collected by filtration to yield a tan solid in 67% yield, mp. 56°-68° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
7.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-3-chlorophenyl)methanol
Reactant of Route 2
(2-Amino-3-chlorophenyl)methanol
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(2-Amino-3-chlorophenyl)methanol
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(2-Amino-3-chlorophenyl)methanol
Reactant of Route 6
(2-Amino-3-chlorophenyl)methanol

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